molecular formula C9H8ClFO2 B13340794 2-(4-Chlorophenyl)-2-fluoropropanoic acid

2-(4-Chlorophenyl)-2-fluoropropanoic acid

Cat. No.: B13340794
M. Wt: 202.61 g/mol
InChI Key: YSNNQTPQDBQRIP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-fluoropropanoic acid is a chiral fluorinated organic compound that serves as a critical scaffold in medicinal chemistry and pharmaceutical research. This compound belongs to the class of 2-aryl-2-fluoropropanoic acids, which are strategically designed to incorporate a fluorine atom at the stereogenic alpha-carbon center. The presence of the fluorine atom prohibits unwanted epimerization, a common issue with conventional 2-arylpropanoic acids that can convert active enantiomers into less active forms in vivo. This property makes it and its analogues, such as 2-fluoroibuprofen, highly valuable for developing stable non-steroidal anti-inflammatory drugs (NSAIDs) with consistent biological activity . The primary research value of this compound lies in its application in kinetic resolution processes to obtain optically pure enantiomers, which are essential for preclinical studies. Using chiral acyl-transfer catalysts like (+)-benzotetramisole (BTM), racemic mixtures of this acid can be efficiently resolved through enantioselective esterification to yield both the unreacted acid and the corresponding ester with high enantiomeric excess. This provides a convenient non-enzymatic approach to furnishing chiral α-fluorinated drugs that contain quaternary carbons at the α-position . Researchers utilize this building block to explore structure-activity relationships, particularly investigating how substituents on the phenyl ring (such as the 4-chloro group) influence metabolic stability, potency, and selectivity in potential drug candidates .

Properties

Molecular Formula

C9H8ClFO2

Molecular Weight

202.61 g/mol

IUPAC Name

2-(4-chlorophenyl)-2-fluoropropanoic acid

InChI

InChI=1S/C9H8ClFO2/c1-9(11,8(12)13)6-2-4-7(10)5-3-6/h2-5H,1H3,(H,12,13)

InChI Key

YSNNQTPQDBQRIP-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)Cl)(C(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-2-fluoropropanoic acid typically involves the introduction of the 4-chlorophenyl and fluorine groups onto a propanoic acid backbone. One common method is the Friedel-Crafts acylation reaction, where 4-chlorobenzoyl chloride reacts with a fluorinated propanoic acid derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of this compound may involve large-scale Friedel-Crafts acylation or other catalytic processes that ensure high yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-2-fluoropropanoic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding peroxy acids or other oxidized derivatives.

    Reduction: The carboxylic acid can be reduced to an alcohol or aldehyde using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of peroxy acids or other oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted derivatives with new functional groups replacing chlorine or fluorine.

Scientific Research Applications

Scientific Research Applications

  • Synthesis of Chiral Compounds :
    • 2-(4-Chlorophenyl)-2-fluoropropanoic acid is used in the preparation of chiral 2-aryl-2-fluoropropanoic acids . A new method has been reported for the production of these chiral compounds using kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids .
    • The kinetic resolution involves using bis(α-naphthyl)methanol [(α-Np)2CHOH] as an achiral alcohol, pivalic anhydride (Piv2O) as a coupling agent, and (+)-benzotetramisole (BTM) as a chiral acyl-transfer catalyst . This method allows for the creation of optically active carboxylic acids and corresponding esters with high enantiomeric excesses .
  • Pharmaceutical Chemistry :
    • As a fluorinated analog, this compound can be a building block in synthesizing various bioactive molecules . The introduction of fluorine can modify the drug's metabolic stability, lipophilicity, and binding affinity .
  • Organic Synthesis :
    • The compound serves as an intermediate in synthesizing more complex organic molecules . Its structure allows for further chemical modifications, such as esterification, amidation, and reduction, to create diverse chemical entities .
  • Study of Pyrazole Derivatives:
    • This compound may be used in the synthesis of pyrazole derivatives, which are a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Pyrazole derivatives have applications as antibacterial, antifungal, anticancer, antidepressant, and anti-inflammatory agents .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets. The presence of the 4-chlorophenyl and fluorine groups can influence its binding affinity and specificity towards enzymes or receptors. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its application.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The following compounds are structurally related to 2-(4-chlorophenyl)-2-fluoropropanoic acid:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents pKa (Predicted/Reported) Melting Point (°C) Key Applications/Properties
This compound C₉H₇ClFO₂ 202.02 -F, -Cl at para positions ~3.5 (estimated)* 64–66 Intermediate for bioactive molecules
2-(4-Chlorophenyl)propanoic acid C₉H₉ClO₂ 184.62 -Cl at para, no fluorine ~4.2 Not reported Anti-inflammatory agents
2-(4-Chloro-2-fluorophenyl)-2-methylpropanoic acid C₁₀H₁₀ClFO₂ 216.64 -Cl (para), -F (ortho), -CH₃ 3.99 Not reported Pharmaceutical synthesis
2-(4-Chlorophenyl)-2-fluoroacetic acid C₈H₆ClFO₂ 188.58 -F, -Cl at para, shorter chain ~3.1 (estimated)* Not reported Research chemical
2-(3-Fluoro-4-phenylphenyl)propanoic acid C₁₅H₁₃FO₂ 244.26 Biphenyl, -F (meta) Not reported Not reported NSAID (e.g., Flurbiprofen analogs)

*Estimated based on substituent effects; fluorine's electronegativity lowers pKa compared to non-fluorinated analogs.

Key Observations:
  • Fluorine Substitution: The presence of fluorine in this compound enhances acidity (lower pKa) compared to its non-fluorinated analog, 2-(4-chlorophenyl)propanoic acid. This is due to fluorine’s electron-withdrawing effect stabilizing the deprotonated form .
  • Positional Isomerism: 2-(4-chloro-2-fluorophenyl)-2-methylpropanoic acid has fluorine at the ortho position, which may alter ring electronics and intermolecular interactions compared to the para-substituted target compound .

Biological Activity

2-(4-Chlorophenyl)-2-fluoropropanoic acid is an organic compound notable for its potential biological activities, particularly as an anti-inflammatory agent. Its structural characteristics, including the presence of fluorine and chlorine substituents, suggest significant interactions with biological targets, especially in the context of non-steroidal anti-inflammatory drugs (NSAIDs).

The molecular formula for this compound is C10H10ClF, indicating a complex structure that allows for various chemical transformations. The compound's reactivity is primarily attributed to its functional groups, which facilitate interactions with enzymes and receptors in biological systems.

Research indicates that this compound may inhibit cyclooxygenase (COX) enzymes, similar to other NSAIDs. This inhibition is crucial for reducing pain and inflammation associated with conditions like arthritis. The compound's structural similarity to established NSAIDs positions it as a candidate for further therapeutic exploration .

Anti-Inflammatory Properties

The primary biological activity attributed to this compound is its anti-inflammatory effect. Studies have shown that compounds with similar structures exhibit significant inhibition of COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis, which is pivotal in the inflammatory response.

Binding Affinity Studies

Interaction studies have demonstrated that this compound has a notable binding affinity for various biological targets. These studies help elucidate the compound's mechanism of action and potential side effects when used therapeutically.

Synthesis and Characterization

A new method for synthesizing chiral 2-aryl-2-fluoropropanoic acids has been developed, showcasing the compound's potential as a chiral building block in drug synthesis. This method employs enantioselective esterification techniques that enhance the yield and purity of the desired compounds .

Comparative Analysis

The following table summarizes the structural features and unique aspects of compounds related to this compound:

Compound NameStructural FeaturesUnique Aspects
2-Fluoropropionic Acid Fluorine at the second carbonSimpler structure; less sterically hindered
2-(4-Bromophenyl)-2-fluoropropanoic Acid Bromine instead of chlorineDifferent halogen may affect biological activity
2-(4-Chlorophenyl)-2,2-difluoroacetic Acid Two fluorines on the second carbonIncreased lipophilicity; potential for different interactions
3-(4-Chlorophenyl)-3-fluoropropanoic Acid Chlorine at position threeAltered position may influence receptor binding

Pharmacokinetics and Efficacy

Modifications to the structure of this compound can significantly influence its pharmacokinetic properties and biological efficacy. Research indicates that variations in halogen substituents can alter absorption, distribution, metabolism, and excretion (ADME) profiles, which are critical for therapeutic effectiveness .

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